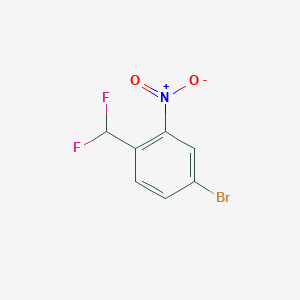
4-Bromo-1-(difluoromethyl)-2-nitrobenzene
Vue d'ensemble
Description
4-Bromo-1-(difluoromethyl)-2-nitrobenzene, also known as 4-BDFNB, is an organic compound with a wide range of applications in scientific research. It has been used in fields such as organic synthesis, drug discovery, and materials science. This compound is a versatile building block for a variety of organic molecules and its properties make it ideal for use in laboratory experiments.
Applications De Recherche Scientifique
Reactivity in Ionic Liquids
Research indicates that radical anions of related nitrobenzene compounds, such as 1-bromo-4-nitrobenzene, exhibit unique reactivity in ionic liquids. This reactivity involves a DISP type mechanism, leading to the formation of nitrobenzene radical anion and bromide ions, suggesting that ionic solvents could promote the reactivity of similar compounds, possibly including 4-Bromo-1-(difluoromethyl)-2-nitrobenzene, by stabilizing charged products (Ernst et al., 2013).
Solar Cell Efficiency Improvement
The introduction of related compounds into polymer solar cell active layers, such as 1-Bromo-4-Nitrobenzene, has been shown to significantly improve device performance. This improvement is attributed to reduced excitonic recombination and enhanced excitonic dissociation at the donor-acceptor interface, suggesting potential applications for 4-Bromo-1-(difluoromethyl)-2-nitrobenzene in enhancing polymer solar cell efficiency (Fu et al., 2015).
Formation of Arylzinc Compounds
The electrochemical reduction of compounds like 1-bromo-4-nitrobenzene at zinc electrodes in ionic liquids has been explored as a route for forming arylzinc products. This reduction occurs via an EC mechanism, suggesting similar processes could be applicable for the synthesis of arylzinc compounds from 4-Bromo-1-(difluoromethyl)-2-nitrobenzene, providing a method for creating functionalized organic compounds (Ernst et al., 2014).
Electrosynthetic Routes
Electrochemical reductions of related nitrobenzene compounds have been studied for the synthesis of vinylbenzenes and indoles, highlighting the potential for electrosynthetic routes to access a variety of functionalized products. These studies suggest the possibility of utilizing electrochemical methods to derive valuable chemicals from 4-Bromo-1-(difluoromethyl)-2-nitrobenzene (Du & Peters, 2010).
Palladium-Mediated Cross-Coupling
The Palladium[0]-mediated Ullmann cross-coupling of 1-bromo-2-nitrobenzene derivatives has been demonstrated as an effective method for synthesizing quinolines, quinolones, and other heterocyclic compounds. This strategy may offer a versatile route for the functionalization of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene, enabling the synthesis of complex organic molecules (Banwell et al., 2004).
Propriétés
IUPAC Name |
4-bromo-1-(difluoromethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-4-1-2-5(7(9)10)6(3-4)11(12)13/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYFQJRYDDBGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(difluoromethyl)-2-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



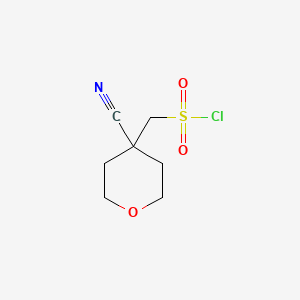
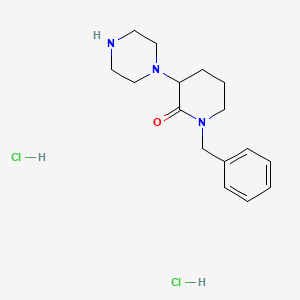
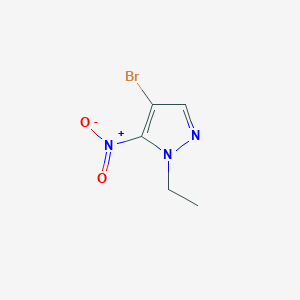
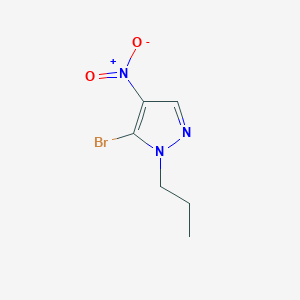
![[1,3'-Biazetidin]-3-ol hydrochloride](/img/structure/B1378761.png)
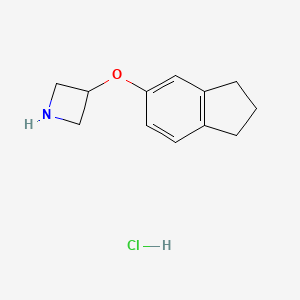
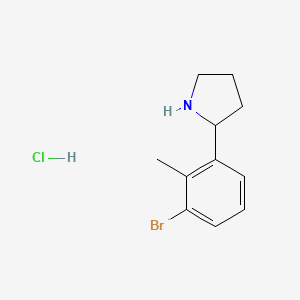
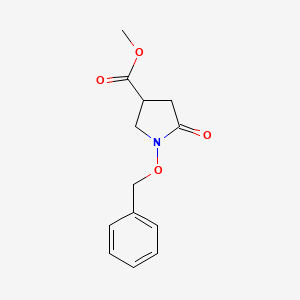
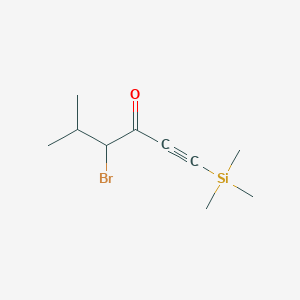
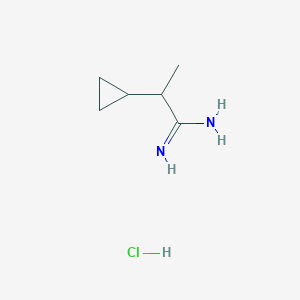
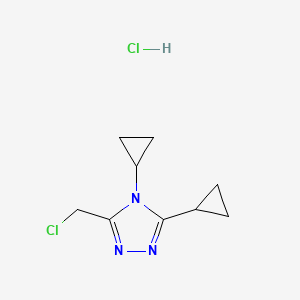
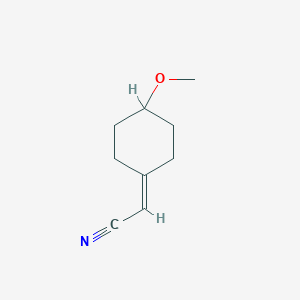
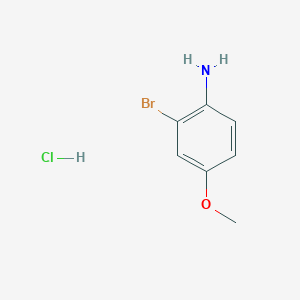
![5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine](/img/structure/B1378779.png)